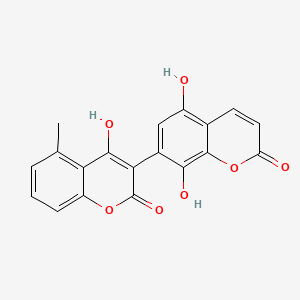

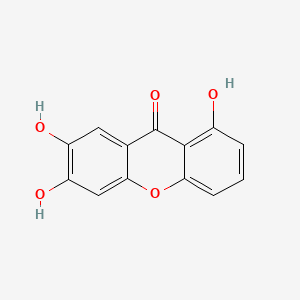

1,6,7-Trihydroxyxanthone

Overview

Description

1,6,7-Trihydroxyxanthone is a potent anticancer agent. It inhibits cell proliferation and induces cell apoptosis. It decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .

Synthesis Analysis

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent. All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis

The molecular formula of this compound is C13H8O5 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis

The reaction mechanisms for the two main precursors of xanthones, 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone involve an oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .Physical And Chemical Properties Analysis

The molecular weight of this compound is 244.20 . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .Scientific Research Applications

Neurotrophic Factors Stimulation

1,6,7-Trihydroxyxanthone derived from Polygalae Radix, a traditional Chinese medicine, has been studied for its ability to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures. This stimulation occurs at both mRNA and protein levels and involves cAMP- and ERK-dependent pathways, indicating potential applications in psychiatric disorder treatment (Yang et al., 2018).

Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities

Research on Polyhydroxylated xanthones, including this compound, isolated from Garcinia succifolia, revealed their antibacterial activity against certain Gram-positive bacteria. Furthermore, these xanthones exhibited inhibitory activity on the epidermal growth factor receptor (EGFR) of tyrosine kinase, suggesting potential for antimicrobial and anticancer applications (Duangsrisai et al., 2014).

Facilitating Synthesis of Natural Products

A study outlined the facile synthesis of this compound, enabling its regioselective coupling reactions with prenal. This synthesis pathway is crucial for the efficient production of natural products like osajaxanthone and nigrolineaxanthone F, highlighting its importance in organic chemistry and natural product synthesis (Mondal et al., 2006).

Antioxidant and Vasodilatation Activities

In the study of xanthones from the roots of Polygala caudata, this compound exhibited significant antioxidant activities. It also showed vasodilatation effects, indicating potential therapeutic applications in cardiovascular diseases (Lin et al., 2005).

Cancer Cell Suppression

An investigation into the effects of this compound on liver cancer cells demonstrated its ability to suppress cell growth and induce apoptosis. This action was linked to the up-regulation of miR-218 and down-regulation of oncogene Bmi-1, suggesting its potential as an anti-cancer agent (Fu et al., 2014).

Mechanism of Action

Target of Action

1,6,7-Trihydroxyxanthone has been found to target the oncogene Bmi-1 . Bmi-1 is a member of the polycomb group of proteins, which are involved in transcriptional repression and play crucial roles in various biological processes, including cell cycle regulation, cell senescence, stem cell self-renewal, and cancer development .

Mode of Action

The compound interacts with its target, Bmi-1, by suppressing its expression . This suppression leads to the upregulation of miR-218, a microRNA that has been found to be down-regulated in various cancers . The upregulation of miR-218 can lead to the activation of tumor suppressors P16 Ink4a and P14 ARF, which are the main downstream targets of Bmi-1 .

Biochemical Pathways

The biosynthesis of this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, the core precursors for xanthones in most plants .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell growth and the induction of apoptosis in liver cancer cells . The compound also decreases Bmi-1 expression and increases the protein levels expression of P14 and P16 . Additionally, it has been found to suppress inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression, and upregulate M2 anti-inflammatory signaling proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in specific cellular organelles, suggesting that the cellular environment can impact the production of these compounds . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1,6,7-Trihydroxyxanthone interacts with several biomolecules. It has been found to decrease the expression of Bmi-1, a protein that plays a key role in cell proliferation and survival . Additionally, it increases the protein levels of P14 and P16, which are known tumor suppressors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It strongly suppresses cell growth and induces apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It suppresses the expression of Bmi-1 and upregulates the expression of miR-218 in liver cancer cell lines . This leads to the activation of tumor suppressor P16 Ink4a and P14 ARF, the main downstream targets of Bmi-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have long-term effects on cellular function. It inhibits cell proliferation in HepG2 and Bel7404 cells in a time- and dose-dependent manner .

Metabolic Pathways

This compound is involved in the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway leads to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

properties

IUPAC Name |

1,6,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYGDHCRSSTGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745401 | |

| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25577-04-2 | |

| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the reported biological activity of 1,6,7-Trihydroxyxanthone?

A1: this compound has demonstrated antioxidant [] and potential anti-cancer activities []. In a study on extracts from Garcinia griffithii, this compound exhibited antioxidant activity with an IC50 ≤ 100 µg/mL []. Separately, research on its effects on liver cancer cells suggests it may act by targeting the Bmi-1 protein via miR-218 [].

Q2: What is the significance of the hydroxyl groups in the structure of this compound for its antioxidant activity?

A2: Research suggests that the number and position of hydroxyl groups significantly influence the antioxidant activity of this compound []. Specifically, dihydroxyl groups at the ortho position, a higher number of hydroxyl groups, and a hydroxyl group at the para position to the C carbonyl in the heterocyclic ring seem to enhance antioxidant activity [].

Q3: From which natural sources has this compound been isolated?

A3: this compound has been isolated from the stem bark of Garcinia griffithii [] and the heartwood of Garcinia eugeniifolia []. These plant species belong to the Guttiferae (also known as Clusiaceae) family, known for its diverse array of xanthone derivatives.

Q4: Are there any analytical techniques used to identify and quantify this compound?

A4: While specific analytical methods were not detailed in the provided abstracts, researchers commonly employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to characterize and confirm the structure of isolated compounds like this compound [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)